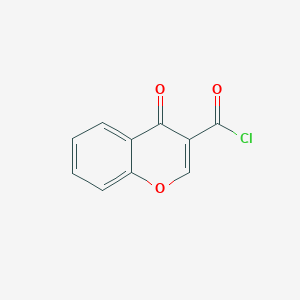Chromone-3-carbonyl chloride
CAS No.:
Cat. No.: VC14061298
Molecular Formula: C10H5ClO3
Molecular Weight: 208.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H5ClO3 |
|---|---|
| Molecular Weight | 208.60 g/mol |
| IUPAC Name | 4-oxochromene-3-carbonyl chloride |
| Standard InChI | InChI=1S/C10H5ClO3/c11-10(13)7-5-14-8-4-2-1-3-6(8)9(7)12/h1-5H |
| Standard InChI Key | DUTDBPYCLDQAIG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)Cl |
Introduction
Chemical Identity and Physicochemical Properties
Chromone-3-carbonyl chloride (CHClO) is a yellow crystalline solid with a molecular weight of 208.60 g/mol. Its structure combines the chromone core—a benzopyran-4-one system—with a reactive acyl chloride group at position 3 (Figure 1). Key properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 165–167 °C | |
| Density | 1.493 g/cm | |
| Solubility | Chloroform, DMSO, Methanol | |
| InChIKey | PCIITXGDSHXTSN-UHFFFAOYSA-N |
The compound’s reactivity stems from the electrophilic carbonyl chloride group, which facilitates nucleophilic acyl substitution reactions. Its IR spectrum shows characteristic peaks at 1643 cm (C=O stretch) and 745 cm (C–Cl stretch) .
Synthesis Methodologies
Vilsmeier-Haack Formylation and Oxidation
Chromone-3-carbonyl chloride is synthesized via a multi-step process starting from 2-hydroxyacetophenones. The first step involves Vilsmeier-Haack formylation using phosphoryl chloride (POCl) and dimethylformamide (DMF) to yield chromone-3-carbaldehydes . Subsequent Pinnick oxidation with sodium chlorite (NaClO) and sulfamic acid converts the aldehyde to chromone-3-carboxylic acid . Treatment with thionyl chloride (SOCl) then generates the acyl chloride derivative (Scheme 1) .
Scheme 1: Synthesis of Chromone-3-Carbonyl Chloride
Yields for the final chlorination step typically range from 50% to 64% .
Applications in Organic Synthesis
Preparation of Chromone-3-Carboxamides
Chromone-3-carbonyl chloride reacts readily with primary and secondary amines to form carboxamides. For example, treatment with dimethylamine in dichloromethane (DCM) and triethylamine (EtN) yields N,N-dimethylchromone-3-carboxamide (5d) with 50.5% efficiency . These derivatives exhibit notable anti-inflammatory activity, with IC values as low as 4.3 µg/mL against Trypanosoma brucei .
Synthesis of Dimeric Chromones
Reaction with 3-(dimethylamino)-1-(2-hydroxyphenyl)-2-propen-1-ones produces 3,3′-carbonyl-bis(chromones), dimeric structures bridged by a carbonyl group (Scheme 2) . These compounds inhibit mammalian alkaline phosphatases, showing potential for treating bone disorders .
Scheme 2: Formation of 3,3′-Carbonyl-Bis(chromones)
.
Biological Activities
Anti-Inflammatory and Antitrypanosomal Effects
Chromone-3-carboxamide derivatives synthesized from the acyl chloride demonstrate significant bioactivity:
Comparative Analysis with Related Chromones
| Compound | Functional Group | Reactivity | Biological Activity |
|---|---|---|---|
| Chromone-3-carboxylic acid | –COOH | Low | Antioxidant |
| Chromone-3-carboxamide | –CONR | Moderate | Anti-inflammatory |
| 3-Hydroxychromone | –OH | High (chelating) | Antiviral |
Chromone-3-carbonyl chloride’s high reactivity makes it superior for synthesizing diversely functionalized derivatives compared to its carboxylic acid or carboxamide counterparts .
Recent Advances and Future Directions
Recent studies explore microwave-assisted Heck coupling reactions to introduce vinyl groups at the 3-position, enhancing bioactivity . Additionally, computational modeling predicts strong interactions between chromone-3-carbonyl chloride derivatives and tyrosine kinase receptors, suggesting opportunities for targeted cancer therapies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume